5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine
Overview
Description
5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine is a useful research compound. Its molecular formula is C7H5F3N2O3 and its molecular weight is 222.123. The purity is usually 95%.
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Scientific Research Applications
Thermal Intramolecular Hydroxylation Reactions
5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine and its derivatives have been studied for their potential in thermal intramolecular hydroxylation reactions. Researchers found that heating these compounds in an inert solvent can lead to the formation of hydroxylated pyridine derivatives through intramolecular oxygen transfer. This process opens up possibilities for further chemical transformations, expanding the scope of phenol to catechol conversions (Sammes, Serra-Errante, & Tinker, 1979).
Molecular Orbital Study
The molecular structure and characteristics of this compound analogs have been explored through experimental and theoretical methods, including X-ray crystallography and molecular orbital calculations. Such studies provide insights into the conformational aspects and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications in various chemical reactions (Amato et al., 1989).
Synthesis and Chemical Transformations
Research has also focused on the synthesis and subsequent chemical transformations of 5-Nitro-2-pyridone derivatives. These studies have led to the discovery of new methods for producing structurally complex compounds, such as oxazolo[3,2-a]pyridinium salts and their reactions with various nucleophiles. These findings are significant for the development of new synthetic pathways in organic chemistry (Bush & Babaev, 2003).
Synthesis of Related Compounds
The synthesis of related compounds, such as 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, has been explored, highlighting the versatility of this compound derivatives in synthetic organic chemistry. These studies contribute to a deeper understanding of how structural modifications can lead to new compounds with potentially useful properties (Xu Jun, 2011).
Excited State Studies
The excited states of hydrazo-compounds, including derivatives of this compound, have been examined to understand their electronic absorption and emission spectra. Such research is essential for applications in materials science, especially in the development of new photoluminescent materials (Michalski et al., 2016).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Properties
IUPAC Name |
5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)4-15-6-2-1-5(3-11-6)12(13)14/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIFPOGCBCXTPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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